molecular formula C14H10N2O5 B11756427 4-(Isonicotinamido)phthalic acid

4-(Isonicotinamido)phthalic acid

Cat. No.: B11756427
M. Wt: 286.24 g/mol
InChI Key: LDMMEQRJUXHKES-UHFFFAOYSA-N
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Description

4-(Isonicotinamido)phthalic acid is a chemical compound with the molecular formula C14H10N2O5 It is known for its unique structure, which includes both phthalic acid and isonicotinamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Isonicotinamido)phthalic acid typically involves the reaction of isonicotinamide with phthalic anhydride. The reaction is carried out under reflux conditions in a suitable solvent such as acetic acid or dimethylformamide. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated purification systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Isonicotinamido)phthalic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

4-(Isonicotinamido)phthalic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Isonicotinamido)phthalic acid is primarily related to its ability to form coordination complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting the activity of enzymes or disrupting cellular processes. The compound’s structure allows it to bind to specific molecular targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Isonicotinamido)phthalic acid is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions and form diverse coordination complexes. This versatility makes it a valuable compound in both fundamental research and practical applications.

Properties

Molecular Formula

C14H10N2O5

Molecular Weight

286.24 g/mol

IUPAC Name

4-(pyridine-4-carbonylamino)phthalic acid

InChI

InChI=1S/C14H10N2O5/c17-12(8-3-5-15-6-4-8)16-9-1-2-10(13(18)19)11(7-9)14(20)21/h1-7H,(H,16,17)(H,18,19)(H,20,21)

InChI Key

LDMMEQRJUXHKES-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=CC=NC=C2)C(=O)O)C(=O)O

Origin of Product

United States

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